molecular formula C9H19NOS B7893084 2-Methyl-1-((tetrahydro-2H-thiopyran-4-yl)amino)propan-2-ol

2-Methyl-1-((tetrahydro-2H-thiopyran-4-yl)amino)propan-2-ol

Cat. No.: B7893084
M. Wt: 189.32 g/mol
InChI Key: FFGNHNWUBOPDSX-UHFFFAOYSA-N
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Description

2-Methyl-1-((tetrahydro-2H-thiopyran-4-yl)amino)propan-2-ol is an organic compound with the molecular formula C9H19NOS This compound features a thiopyran ring, which is a sulfur-containing heterocycle, and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-((tetrahydro-2H-thiopyran-4-yl)amino)propan-2-ol typically involves the reaction of tetrahydro-2H-thiopyran-4-amine with 2-methylpropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and can lead to higher efficiency and consistency in product quality. The use of automated systems and advanced purification techniques further enhances the feasibility of large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-((tetrahydro-2H-thiopyran-4-yl)amino)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

2-Methyl-1-((tetrahydro-2H-thiopyran-4-yl)amino)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Methyl-1-((tetrahydro-2H-thiopyran-4-yl)amino)propan-2-ol exerts its effects involves interactions with various molecular targets and pathways. The thiopyran ring can interact with biological molecules through sulfur bonding, while the amino alcohol moiety can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological processes and potentially exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-((tetrahydro-2H-thiopyran-4-yl)amino)propan-2-ol is unique due to the combination of the thiopyran ring and the amino alcohol moiety.

Properties

IUPAC Name

2-methyl-1-(thian-4-ylamino)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NOS/c1-9(2,11)7-10-8-3-5-12-6-4-8/h8,10-11H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGNHNWUBOPDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1CCSCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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